molecular formula C2H8ClN3O B8015037 N-Methylhydrazinecarboxamide hydrochloride

N-Methylhydrazinecarboxamide hydrochloride

Cat. No.: B8015037
M. Wt: 125.56 g/mol
InChI Key: KJRLOFDMGMOEPB-UHFFFAOYSA-N
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Description

N-Methylhydrazinecarboxamide hydrochloride is a hydrazine derivative characterized by a methyl group attached to the hydrazine nitrogen and a carboxamide functional group. This compound, with the molecular formula C₂H₇ClN₃O (calculated molecular weight: ~125.56 g/mol), is structurally related to semicarbazide hydrochloride (Hydrazinecarboxamide hydrochloride, CH₅N₃O·HCl, MW: 111.53 g/mol) but differs by the addition of a methyl group . Hydrazine derivatives are widely used in organic synthesis, particularly in carbonyl group protection and as intermediates in pharmaceutical synthesis. The methyl substitution in this compound may influence its reactivity, solubility, and biological activity compared to non-methylated analogs.

Properties

IUPAC Name

1-amino-3-methylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O.ClH/c1-4-2(6)5-3;/h3H2,1H3,(H2,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRLOFDMGMOEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Hydrazinecarboxamide

A primary route involves the direct methylation of hydrazinecarboxamide. This method employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

Example Protocol:

  • Reagents: Hydrazinecarboxamide (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), THF (solvent).

  • Conditions: 70°C, 8 h under nitrogen atmosphere.

  • Workup: Quench with water, extract with ethyl acetate, and concentrate.

  • Salt Formation: Treat the free base with hydrogen chloride gas in isopropanol to precipitate the hydrochloride salt.

Key Considerations:

  • Excess methylating agent ensures complete conversion but requires careful quenching to avoid side products.

  • The choice of solvent affects reaction kinetics; DMF may accelerate methylation but complicates purification.

Reductive Amination of Carboxamide Derivatives

Reductive amination offers an alternative pathway using glyoxal derivatives and methylamine. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol or ethanol at room temperature.

Reaction Scheme:

R-CO-NH-NH2+CH3NH2NaBH3CNR-CO-NH-NH-CH3HClR-CO-NH-NH-CH3HCl\text{R-CO-NH-NH}2 + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CO-NH-NH-CH}3 \xrightarrow{\text{HCl}} \text{R-CO-NH-NH-CH}3\cdot\text{HCl}

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature25°CMaximizes selectivity
SolventMethanol85% conversion
Reaction Time24 h>90% yield

This method avoids harsh methylating agents but requires stringent pH control (pH 6–7) to prevent over-reduction.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Industrial protocols prioritize solvents with low toxicity and high recyclability. For example, the use of N-heptane in solvent replacement steps (as seen in N-methyltyramine hydrochloride synthesis) minimizes environmental impact.

Case Study:

  • Solvent Replacement: Post-reaction mixtures are concentrated under reduced pressure, and N-heptane is added to precipitate intermediates. This approach reduces waste and improves yield by 15–20% compared to traditional extraction.

Catalytic and Stoichiometric Efficiency

Lewis acids like boron trifluoride (BF₃) enhance reaction rates in reductive steps. In the synthesis of N-methylcadaverine, BF₃·THF increased yield from 37% to 60% by stabilizing reactive intermediates.

Catalyst Comparison:

CatalystYield (%)Reaction Time (h)
None3748
BF₃·THF6024
ZnCl₂4536

These findings suggest that BF₃·THF could similarly optimize N-methylhydrazinecarboxamide synthesis.

Purification and Salt Formation

Crystallization Techniques

Analytical Validation

HPLC Monitoring

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to track reaction progress. A C18 column eluted with methanol/water (70:30) provides baseline separation of intermediates and products.

Typical Retention Times:

  • Hydrazinecarboxamide: 4.2 min

  • N-Methylhydrazinecarboxamide: 6.8 min

  • Hydrochloride salt: 5.5 min

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 2.49 (s, 3H, N-CH₃), 3.15 (t, 2H, NH₂), 7.25 (s, 1H, CONH).

  • IR (KBr): 1650 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H stretch) .

Chemical Reactions Analysis

Types of Reactions

N-Methylhydrazinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted carboxamides. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Methylhydrazinecarboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylhydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects, such as anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-Methylhydrazinecarboxamide hydrochloride with structurally related hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₂H₇ClN₃O ~125.56 Not reported Methyl group on hydrazine nitrogen
Semicarbazide hydrochloride CH₅ClN₃O 111.53 175–178 (dec.) Unsubstituted hydrazinecarboxamide
3-Methylphenylhydrazine hydrochloride C₇H₉ClN₂ 158.63 ~193 (dec.) Aromatic phenyl group with methyl substituent
Phenylhydrazine hydrochloride C₆H₇ClN₂ 144.59 243–245 Aromatic phenyl group
Methylhydrazine sulfate CH₆N₂·H₂SO₄ 138.13 137–140 Methyl group on hydrazine, sulfate counterion

Data sources:

Key Observations:

  • Aromatic vs. Aliphatic Derivatives : Phenyl-substituted analogs (e.g., 3-Methylphenylhydrazine hydrochloride) exhibit higher molecular weights and melting points due to aromatic stabilization and intermolecular interactions .
  • Counterion Influence : Methylhydrazine sulfate (sulfate salt) has a lower molecular weight but distinct thermal stability compared to hydrochloride salts .

Pharmacological Potential (Inferred)

  • Antitumor Agents : Hydrazine derivatives like procarbazine (a methylhydrazine derivative) are used in chemotherapy .
  • Antimicrobials : Semicarbazide derivatives show activity against bacterial and fungal pathogens .

Biological Activity

N-Methylhydrazinecarboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C2H8ClN3O
  • Molecular Weight : 109.56 g/mol
  • CAS Number : 19869398

Biological Activity Overview

This compound and its derivatives have been studied for various biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Research indicates that N-Methylhydrazinecarboxamide derivatives exhibit significant antimicrobial properties. A study on hydrazinecarboxamide derivatives demonstrated moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) were recorded to be between 125 µM and 250 µM for some derivatives, suggesting a potential for further development as antimicrobial agents .

Table 1: Antimicrobial Activity of N-Methylhydrazinecarboxamide Derivatives

CompoundMIC (µM)Target Organism
N-Hexyl derivative250M. tuberculosis
N-Tridecyl derivative125M. kansasii
Parent compound>1000M. avium

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that certain derivatives exhibit IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, which is comparable to established drugs like rivastigmine .

Table 2: Enzyme Inhibition Potency

CompoundIC50 AChE (µM)IC50 BuChE (µM)
N-Tridecyl derivative27.0458.01
N-Pentadecyl derivative106.75277.48
Rivastigmine20 (approx.)-

Cytotoxicity Studies

Cytotoxicity assessments on eukaryotic cell lines such as HepG2 and MonoMac6 revealed that none of the tested compounds exhibited significant cytostatic properties at concentrations up to 100 µM . This suggests a favorable safety profile for these compounds in therapeutic applications.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which included the N-methyl derivative. The study highlighted their potential as non-covalent inhibitors of AChE and BuChE through molecular docking studies, indicating that these compounds could effectively bind near the active site triad of the enzymes .

Q & A

Q. What are the recommended safety protocols for handling N-Methylhydrazinecarboxamide hydrochloride in laboratory settings?

this compound requires stringent safety measures due to its structural similarity to hazardous hydrazine derivatives. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
  • First Aid: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention. Provide SDS documentation to healthcare providers .

Q. How can researchers synthesize this compound, and what are common intermediates?

While direct synthesis methods are not explicitly documented, analogous hydrazinecarboxamide derivatives (e.g., phenylhydrazine hydrochlorides) suggest a pathway involving:

  • Hydrazine Functionalization: React methylhydrazine with a carboxamide precursor in acidic conditions.
  • Hydrochloride Salt Formation: Use HCl gas or concentrated hydrochloric acid to precipitate the hydrochloride salt .
  • Purification: Recrystallize from ethanol/water mixtures to enhance purity .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Melting Point Analysis: Compare observed melting points (e.g., ~193°C decomposition for structurally similar m-tolylhydrazine HCl) to literature values .
  • HPLC: Adapt methods from nefazodone hydrochloride analysis (e.g., C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .
  • IR Spectroscopy: Validate functional groups (e.g., hydrazine N-H stretches at ~3300 cm⁻¹) using reference spectra from related hydrazinecarboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for hydrazinecarboxamide derivatives?

Conflicting stability data may arise from variations in storage conditions or impurities. To address this:

  • Controlled Stability Studies: Store samples under different temperatures (e.g., -20°C, 4°C, RT) and monitor degradation via HPLC over time .
  • Impurity Profiling: Use LC-MS to identify degradation byproducts (e.g., oxidation products or hydrolyzed intermediates) .
  • Cross-Validation: Compare results with structurally analogous compounds (e.g., phenylhydrazine HCl, which degrades at >150°C) .

Q. What experimental designs are recommended for studying the reactivity of this compound in nucleophilic reactions?

  • Kinetic Studies: Track reaction progress under varying pH, temperature, and solvent polarity (e.g., aqueous vs. DMF systems) using UV-Vis or NMR .
  • Competitive Nucleophile Assays: Compare reactivity with alternative nucleophiles (e.g., amines vs. thiols) to map selectivity .
  • Computational Modeling: Use DFT calculations to predict reactive sites and transition states, validated by experimental kinetic data .

Q. How should researchers address gaps in toxicity or environmental impact data for this compound?

  • Ames Test: Evaluate mutagenicity using bacterial reverse mutation assays, referencing protocols for phenylhydrazine derivatives .
  • Ecotoxicology Screening: Perform acute toxicity tests on model organisms (e.g., Daphnia magna), adhering to OECD guidelines .
  • Literature Meta-Analysis: Cross-reference data from structurally related compounds (e.g., 2-nitrophenylhydrazine HCl) to infer potential hazards .

Methodological Notes

  • Data Quality: Prioritize peer-reviewed journals and authoritative databases (e.g., NIOSH, PubChem) over commercial platforms .
  • Safety Compliance: Align with OSHA and Right-to-Know Act requirements for chemical handling and worker training .

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